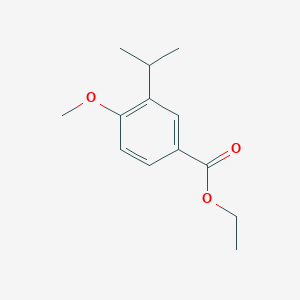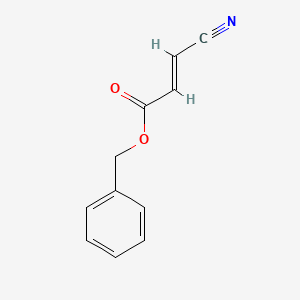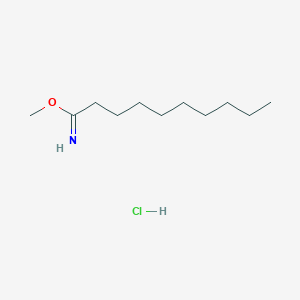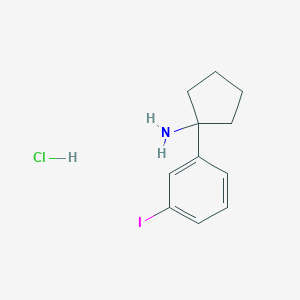
(R)-4-amino-4-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-amino-4-phenylbutan-1-ol is a chiral compound with a molecular formula of C10H15NO It features a phenyl group attached to a butanol backbone, with an amino group at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-4-amino-4-phenylbutan-1-ol involves the reductive amination of 4-phenylbutan-1-one. This process typically uses a chiral amine and a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product with high enantiomeric purity.
-
Asymmetric Hydrogenation: : Another approach is the asymmetric hydrogenation of 4-phenyl-2-buten-1-ol using a chiral catalyst. This method can achieve high enantioselectivity and yield, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral phosphine ligands are employed to enhance the enantioselectivity of the hydrogenation process.
化学反応の分析
Types of Reactions
-
Oxidation: : ®-4-amino-4-phenylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-phenylbutan-2-one.
Reduction: 4-amino-4-phenylbutanol.
Substitution: N-alkyl-4-amino-4-phenylbutan-1-ol.
科学的研究の応用
Chemistry
In organic synthesis, ®-4-amino-4-phenylbutan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, ®-4-amino-4-phenylbutan-1-ol is explored for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry
Industrially, the compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism by which ®-4-amino-4-phenylbutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-phenylbutan-1-ol: Lacks the amino group, resulting in different chemical properties.
4-amino-4-phenylbutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(4R)-4-amino-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m1/s1 |
InChIキー |
AGOPKBQSZNSGSA-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CCCO)N |
正規SMILES |
C1=CC=C(C=C1)C(CCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)




![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)

